molecular formula C8H6F2O B1295030 3',4'-Difluoroacetophenone CAS No. 369-33-5

3',4'-Difluoroacetophenone

Cat. No. B1295030
CAS RN: 369-33-5
M. Wt: 156.13 g/mol
InChI Key: VWJSSJFLXRMYNV-UHFFFAOYSA-N
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Description

3’,4’-Difluoroacetophenone is a chemical compound with the molecular formula F2C6H3COCH3 . It is a colorless liquid with a melting point of 19-20°C and a boiling point of 94-95°C at 13 mmHg. The compound is commonly used in chemical synthesis .

Scientific Research Applications

Synthesis and Polymer Development

  • 3',4'-Difluoroacetophenone derivatives are utilized in synthesizing novel fluorinated monomers. These monomers are integral in developing polyimides with high thermal stability and excellent solvent resistance, as demonstrated in the study of fluorinated diamine monomers for polyimide synthesis (Brink et al., 1994).

Liquid Crystal Intermediates

  • The compound has been used in the synthesis of high-purity liquid crystal intermediates. For instance, the synthesis of 4-ethoxy-2,3-difluoroacetophenone, used in liquid crystal displays, highlights its application in advanced material technology (Tong Bin, 2013).

Organometallic Chemistry

  • In organometallic chemistry, 3',4'-Difluoroacetophenone derivatives play a role in C-H and C-F bond activation. Studies involving reactions with hexahydride−osmium complexes exemplify its utility in exploring complex chemical reactions and bond formations (Barrio et al., 2001).

Novel RF-Containing Compounds

  • The synthesis of novel RF-containing compounds, such as 3-cyano-2-(polyfluoroalkyl)chromones, showcases the utility of 3',4'-Difluoroacetophenone in creating new chemical entities. These compounds have potential applications in various fields, including pharmaceuticals and materials science (Sosnovskikh et al., 2006).

properties

IUPAC Name

1-(3,4-difluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJSSJFLXRMYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190378
Record name 1-(3,4-Difluorophenyl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',4'-Difluoroacetophenone

CAS RN

369-33-5
Record name 1-(3,4-Difluorophenyl)ethanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Difluorophenyl)ethan-1-one
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Record name 1-(3,4-Difluorophenyl)ethan-1-one
Source EPA DSSTox
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Record name 1-(3,4-difluorophenyl)ethan-1-one
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Synthesis routes and methods

Procedure details

Briefly, the benzoyl ester derivatives of formula II are prepared by reacting 5-fluoro-4-halo-2-nitrobenzoic acid with a chlorinating agent, such as thionyl chloride or trichlorophosphorous, followed by reacting the acid chloride so formed with a dialkylmalonate. The 4,5-difluoro-2-nitrobenzoic acid starting material can be prepared by nitration in mixed acid of 3,4-difluorobenzoic acid, which is obtained by oxidation 3,4-difluoroacetophenone. The 4- chloro-5-fluoro-2-nitrobenzoic acid starting material can be obtained by the following process:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
M Jagadeesh, HK Rashmi, YS Rao, AS Reddy… - … Acta Part A: Molecular …, 2013 - Elsevier
A new cis-palladium(II)diaqua(3,4-difluoroacetophenonethiosemicarbazone complex (Pd(II) complex) is synthesized using 3,4-difluoroacetophenonethiosemicarbazone(L). The L and …
Number of citations: 40 www.sciencedirect.com
V Rani, BP Singh, A Kumar - Nano LIFE, 2023 - World Scientific
The thiosemicarbazone moiety serves as a structural template for the synthesis of a wide variety of N and S-containing heterocyclic compounds which having proven in-vitro antitumor …
Number of citations: 0 www.worldscientific.com
M Jagadeesha, VA Kumara… - Journal of Applied …, 2013 - japsonline.com
New Halogenated Thiosemicarbazones as Potential Antimicrobial Agents: synthesis and spectral characterization Page 1 Journal of Applied Pharmaceutical Science Vol. 3 (07), pp. 111…
Number of citations: 12 japsonline.com
M Jagadeesh, SK Kalangi, LS Krishna… - Spectrochimica Acta Part …, 2014 - Elsevier
Copper(II) and nickel(II) complexes of two different halogen substituted thiosemicarbazone ligands were synthesized. The ligands 3,4-difluoroacetophenone thiosemicarbazone (1) and …
Number of citations: 25 www.sciencedirect.com
W Wei, R Ettelaie, X Zhang, M Fan, Y Dong… - Angewandte …, 2022 - Wiley Online Library
Co‐immobilization of enzymes and cofactors in a manner suitable for use in continuous flow catalysis remains a great challenge because of the difficulty in ensuring the free …
Number of citations: 5 onlinelibrary.wiley.com
Y Fujimoto, H Yanai, T Matsumoto - Synlett, 2016 - thieme-connect.com
The first total synthesis of elliptoxanthone A, a naturally occurring isoprenylated xanthone, has been accomplished in 28% overall yield in 12 steps from commercially available 3′,4′-…
Number of citations: 8 www.thieme-connect.com
DN Ridge, JW Hanifin, LA Harten… - Journal of Medicinal …, 1979 - ACS Publications
Benzoylacetonitrile and/3-aminocinnamonitrile are shown to possess potent antiinflammatory activity in therat adjuvant arthritis model. In a series of phenyl-substituted analogues, only o…
Number of citations: 68 pubs.acs.org
J Hu, G Li, C Liang, S Shams, S Zhu, G Zheng - Process Biochemistry, 2020 - Elsevier
Bioreduction catalyzed by alcohol dehydrogenase/reductase is one of the most valuable biotransformation processes widely used in industry. The (S)-2-Chloro-1-(3, 4-difluorophenyl) …
Number of citations: 9 www.sciencedirect.com
KC Joshi, VN Pathak, V Grover - Journal of Fluorine Chemistry, 1980 - Elsevier
In the lti nmr spectra, of all compounds, a sharp signal is observed at S (6.2-6.8) ppm which is assigned to methine protons (= CJ-) present at the o (-position. The appearance of enolic …
Number of citations: 8 www.sciencedirect.com
M Ramseier, P Senn, J Wirz - The Journal of Physical Chemistry A, 2003 - ACS Publications
Why is the triplet state of aromatic ketones quenched by protons? The long-known but unexplained quenching process was investigated in detail for benzophenone (1). Adiabatic …
Number of citations: 80 pubs.acs.org

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